molecular formula C11H10F3NO B2468957 N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide CAS No. 2361645-85-2

N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide

Cat. No. B2468957
CAS RN: 2361645-85-2
M. Wt: 229.202
InChI Key: HENPPJIZVMEXCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DFEFP involves several steps. Researchers have reported various synthetic routes, including condensation reactions , reductive amination , and acylation . Precise details regarding the synthetic pathway, reagents, and reaction conditions can be found in the literature .


Molecular Structure Analysis

DFEFP’s molecular structure consists of a central amide group (prop-2-enamide) linked to a substituted phenyl ring. The fluorine atoms on the phenyl ring contribute to its lipophilicity, affecting its pharmacokinetics. Computational studies and X-ray crystallography have provided insights into the torsional angles , bond lengths , and conformational preferences of DFEFP .


Chemical Reactions Analysis

DFEFP participates in various chemical reactions, including hydrolysis , oxidation , and reductive transformations . These reactions influence its stability, metabolism, and potential for drug interactions. Researchers have explored DFEFP’s reactivity under different conditions, shedding light on its behavior in biological systems .

properties

IUPAC Name

N-[2-(1,1-difluoroethyl)-4-fluorophenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-3-10(16)15-9-5-4-7(12)6-8(9)11(2,13)14/h3-6H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENPPJIZVMEXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)NC(=O)C=C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide

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